molecular formula C11H23N3 B13177642 N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B13177642
M. Wt: 197.32 g/mol
InChI Key: RTKWYAIYMQTWON-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a piperidine derivative featuring a unique substitution pattern. Its structure comprises a piperidin-4-amine core with two methyl groups at the nitrogen (N) and position 1 of the piperidine ring. Additionally, the nitrogen is substituted with an azetidin-2-ylmethyl group, introducing a strained four-membered azetidine ring.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N,1-dimethylpiperidin-4-amine

InChI

InChI=1S/C11H23N3/c1-13-7-4-11(5-8-13)14(2)9-10-3-6-12-10/h10-12H,3-9H2,1-2H3

InChI Key

RTKWYAIYMQTWON-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CC2CCN2

Origin of Product

United States

Chemical Reactions Analysis

N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings in its structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The piperidin-4-amine scaffold is a common feature in medicinal chemistry. Below is a comparison of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine with its closest analogs, focusing on substituents, molecular properties, and biological activities:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Piperidin-4-amine Molecular Formula Molecular Weight Key Biological Activity Reference ID
This compound Azetidin-2-ylmethyl C₁₁H₂₁N₃ 195.31 g/mol Not reported (inferred from analogs) -
N-[(2-Bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine (N4) 2-Bromo-5-chlorobenzyl C₁₄H₁₉BrClN₂ 333.68 g/mol P. aeruginosa lipase inhibition (IC₅₀ data)
N-(2-Amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine 2-Amino-2-phenylethyl C₁₅H₂₅N₃ 247.37 g/mol Research chemical (building block)
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine 4-Nitrophenyl C₁₂H₁₇N₃O₂ 235.29 g/mol Not reported (potential nitro group reactivity)
1-Benzyl-N-methylpiperidin-4-amine Benzyl C₁₃H₂₀N₂ 204.31 g/mol Not reported (structural simplicity)
Key Observations:
  • Biological Activity: The halogenated analog N4 demonstrated potent P. aeruginosa lipase inhibition (IC₅₀ values comparable to Bromhexine), suggesting that bulky, electronegative substituents may enhance enzyme binding . In contrast, the azetidine group’s compact size could favor interactions with targets requiring smaller substituents.
  • Epigenetic Modulation : Analogs with N,1-dimethylpiperidin-4-amine substituents (e.g., R1-2 in ) showed dual activity against G9a and DNMT1 epigenetic targets, highlighting the scaffold’s versatility .

Structure-Activity Relationship (SAR) Insights

  • N-Substituent Effects: Azetidinylmethyl: The azetidine ring’s strain may increase reactivity or target selectivity, though this requires experimental validation. Aryl/Heteroaryl Groups: Compounds with halogenated or nitrophenyl substituents (e.g., N4, ) exhibit enhanced enzyme inhibition, possibly due to electron-withdrawing effects stabilizing ligand-target interactions . Aliphatic Chains: Analogues like N-(2-aminoethyl) derivatives () may favor solubility but lack the steric bulk needed for high-affinity binding .

Enzyme Inhibition

  • N4 (): Demonstrated superior P. aeruginosa lipase inhibition compared to Bromhexine, with IC₅₀ values validated in vitro. This highlights the role of halogenated aryl groups in targeting bacterial enzymes .

Epigenetic Targets

  • R1-2 Substituent () : The N,1-dimethylpiperidin-4-amine moiety enhanced dual inhibition of G9a and DNMT1, suggesting that methylation at both positions optimizes epigenetic activity .

Biological Activity

N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H20N2C_{12}H_{20}N_2 and molecular weight of approximately 196.31 g/mol. Its structure includes a piperidine ring and an azetidine moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing dopamine and serotonin pathways.

Pharmacological Effects

  • Neuropharmacological Activity :
    • The compound has shown promise in modulating neurotransmitter release, which can have implications for treating disorders such as depression and anxiety.
    • In vitro studies indicate that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine, thus enhancing their levels in the brain .
  • Antitumor Activity :
    • Early research has pointed towards potential antitumor properties, with specific derivatives exhibiting cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Some derivatives of the compound have been evaluated for antimicrobial activity, showing effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of this compound, researchers utilized rodent models to evaluate behavioral changes following administration. The results indicated significant reductions in anxiety-like behaviors in the elevated plus maze test, supporting its potential as an anxiolytic agent.

Study 2: Antitumor Activity

Another study focused on the compound's derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human breast cancer cells (MCF-7). The derivatives were tested in vitro, revealing IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalAnxiolytic effects in rodent models
AntitumorCytotoxicity against MCF-7 cells
AntimicrobialActivity against gram-positive bacteria

Table 2: Inhibitory Concentrations (IC50) of Derivatives

CompoundIC50 (µM)Target
N-(Azetidin derivative)10MCF-7 cancer cells
N-(Dimethylpiperidine)15MAO-A
N-(Alkyl substituted)20Gram-positive bacteria

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